6-氨基-5-甲基烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

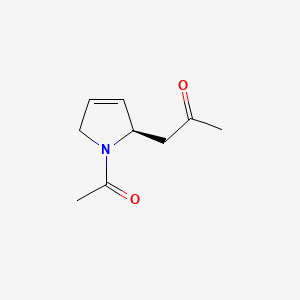

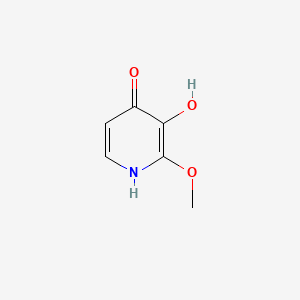

6-Amino-5-methylnicotinic acid is a versatile chemical compound used in various scientific research areas. Its applications include drug synthesis, studying protein-ligand interactions, and designing novel pharmaceutical compounds. It has a molecular weight of 152.15 g/mol .

Synthesis Analysis

The synthesis methods of similar compounds mainly include two categories: chemical synthesis and biosynthesis . With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .Molecular Structure Analysis

The molecular structure of 6-Amino-5-methylnicotinic acid can be analyzed using various methods such as liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, capillary electrophoresis, and nuclear magnetic resonance . These methods provide detailed insights into the molecular structure and interactions of the compound.Chemical Reactions Analysis

The chemical reactions involving 6-Amino-5-methylnicotinic acid can be analyzed using various methods such as UV detection, pre-column derivatization, and reversed-phase chromatography . These methods provide insights into the chemical reactions and interactions of the compound with other substances.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-5-methylnicotinic acid can be analyzed using various methods such as hydrophilic interaction chromatography coupled with isotope dilution mass spectrometry . These methods provide insights into the physical and chemical properties of the compound.科学研究应用

医药应用

6-氨基-5-甲基烟酸:是烟酸的衍生物,烟酸是人类和动物必需的营养素。它已被用作抗糙皮病剂,对维持健康皮肤、有效代谢和精神健康至关重要。该化合物可以由植物和动物从色氨酸合成,但并不总是生物可利用的。 其缺乏会导致皮炎、腹泻和痴呆等疾病 .

工业合成

在工业规模上,烟酸衍生物主要由相关的吡啶化合物合成制得。2019年,全球烟酸市场规模价值6.14亿美元,表明其具有重大的工业需求。 合成过程通常涉及氧化反应,目前正在审查更环保的方法 .

饲料添加剂

生产的烟酸中很大一部分(截至2014年为63%)用作饲料添加剂。它对肠道菌群紊乱的压力动物至关重要,特别是家畜。 烟酸衍生物的缺乏会损害动物的繁殖和生长 .

食品添加剂和营养补充剂

烟酸及其衍生物被添加到食品中以提高其营养价值。作为维生素PP的成分,它有助于减少疲劳并支持精神健康。 它在治疗糙皮病方面也发挥着历史作用,糙皮病是一种影响皮肤、胃肠道和神经系统的疾病 .

绿色化学

人们正在努力开发环保方法,从市售原料生产烟酸及其衍生物,包括6-氨基-5-甲基烟酸。 这是绿色化学更广泛倡议的一部分,旨在减少环境影响并有效管理副产品 .

安全和危害

未来方向

The future directions of research involving 6-Amino-5-methylnicotinic acid could involve its use in various scientific research areas such as drug synthesis, studying protein-ligand interactions, and designing novel pharmaceutical compounds. Additionally, the annual world production of amino acids is expected to reach ten million tons by 2022 , indicating a growing interest in amino acid research.

作用机制

Target of Action

It is structurally similar to imazapic, a selective pre- and post-emergent herbicide . Imazapic inhibits the production of amino acids necessary for cell division and growth by targeting the enzyme acetohydroxyacid synthase (AHAS) .

Mode of Action

Based on its structural similarity to imazapic, it may also inhibit the enzyme ahas, leading to a disruption in the synthesis of essential amino acids and thus inhibiting cell division and growth .

Biochemical Pathways

The inhibition of ahas by similar compounds affects the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and cell growth .

Pharmacokinetics

A compound with similar structure, 6-methylnicotine, has been studied, and it was found that the aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine .

Result of Action

The inhibition of ahas can lead to a decrease in the synthesis of essential amino acids, disrupting protein synthesis and cell growth .

Action Environment

They may persist in soil systems but usually degrade quickly in aquatic systems via photolysis .

生化分析

Biochemical Properties

6-Amino-5-methylnicotinic acid plays a significant role in biochemical reactions, particularly those involving pyridine nucleotides. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD) synthetase and nicotinamide adenine dinucleotide phosphate (NADP) synthetase. These interactions are essential for the synthesis of NAD and NADP, which are crucial cofactors in redox reactions and energy metabolism. The nature of these interactions involves the binding of 6-Amino-5-methylnicotinic acid to the active sites of these enzymes, facilitating the transfer of functional groups necessary for the formation of NAD and NADP .

Cellular Effects

6-Amino-5-methylnicotinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nicotinic acid receptors, which are involved in the regulation of lipid metabolism and inflammatory responses. Additionally, 6-Amino-5-methylnicotinic acid affects the expression of genes related to oxidative stress and energy production, thereby impacting cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of 6-Amino-5-methylnicotinic acid involves its binding interactions with specific biomolecules. It acts as a substrate for enzymes involved in the synthesis of pyridine nucleotides, such as NAD and NADP. By binding to the active sites of these enzymes, 6-Amino-5-methylnicotinic acid facilitates the transfer of functional groups necessary for the formation of these crucial cofactors. Additionally, it may inhibit or activate certain enzymes, leading to changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Amino-5-methylnicotinic acid can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can include alterations in metabolic flux and changes in the expression of genes related to energy metabolism and oxidative stress. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Amino-5-methylnicotinic acid in animal models vary with different dosages. At lower doses, it has been shown to enhance metabolic activity and improve energy production. At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .

Metabolic Pathways

6-Amino-5-methylnicotinic acid is involved in several metabolic pathways, including the pyridine nucleotide cycle. It interacts with enzymes such as nicotinamide adenine dinucleotide synthetase and nicotinamide adenine dinucleotide phosphate synthetase, facilitating the synthesis of NAD and NADP. These interactions are crucial for maintaining metabolic flux and regulating the levels of key metabolites involved in energy production and redox reactions .

Transport and Distribution

Within cells and tissues, 6-Amino-5-methylnicotinic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within cellular compartments, ensuring its availability for biochemical reactions. The distribution of 6-Amino-5-methylnicotinic acid can affect its localization and accumulation, influencing its activity and function within cells .

Subcellular Localization

The subcellular localization of 6-Amino-5-methylnicotinic acid is primarily within the cytoplasm and mitochondria, where it participates in metabolic reactions. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function. The localization of 6-Amino-5-methylnicotinic acid within these subcellular structures is crucial for its role in energy metabolism and redox reactions .

属性

IUPAC Name |

6-amino-5-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTFDWCOJRKBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665686 |

Source

|

| Record name | 6-Amino-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-78-0 |

Source

|

| Record name | 6-Amino-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Benzyl(dimethyl)silyl]pyridine](/img/structure/B575134.png)

![5-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B575140.png)

![Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane](/img/structure/B575145.png)